molecular formula C15H21NO2 B8743501 (4-Benzylmorpholin-2-yl)(cyclopropyl)methanol

(4-Benzylmorpholin-2-yl)(cyclopropyl)methanol

Cat. No. B8743501
M. Wt: 247.33 g/mol
InChI Key: MIXKOCBGTXYXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylmorpholin-2-yl)(cyclopropyl)methanol is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Benzylmorpholin-2-yl)(cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzylmorpholin-2-yl)(cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(4-benzylmorpholin-2-yl)-cyclopropylmethanol

InChI

InChI=1S/C15H21NO2/c17-15(13-6-7-13)14-11-16(8-9-18-14)10-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2

InChI Key

MIXKOCBGTXYXIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CN(CCO2)CC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane-THF complex (1M solution in THF, 30 mL, 30 mmol, 4.1 eq) is added slowly to a solution of 75 (1.9 g, 7.3 mmol) in THF (100 mL). The reaction is heated to 60° C. After 24 hours MeOH and hydrochloric acid (2M, excess) are added and the resulting mixture heated for one hour at the same temperature. After careful addition of saturated NaHCO3 solution and EtOAc the aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over magnesium sulphate and the solvent is removed in vacuo. Purification by ion exchange chromatography gives 76 (1.1 g, 61%). MW 247.34; C15H21NO2; LCMS (6 min method) m/z 248 [M+H]+, RT 2.48 min
Quantity
30 mL
Type
reactant
Reaction Step One
Name
75
Quantity
1.9 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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Yield
61%

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